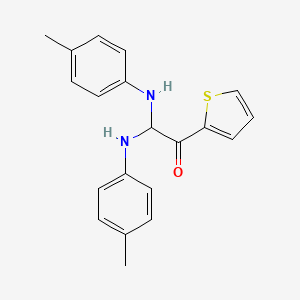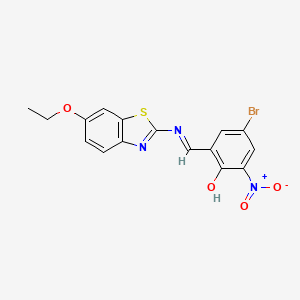
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol is a complex organic compound that features a bromine atom, an ethoxy group, a benzothiazole moiety, and a nitrophenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxy-5-nitrobenzaldehyde to introduce the bromine atom. This is followed by a condensation reaction with 6-ethoxy-2-aminobenzothiazole under acidic conditions to form the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or benzothiazoles.
Applications De Recherche Scientifique
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with enzyme function. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)phenol
- N-(4-bromo-2-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
- N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Uniqueness
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenol and a benzothiazole moiety allows for diverse applications in various fields, making it a versatile compound for research and industrial use .
Propriétés
Formule moléculaire |
C16H12BrN3O4S |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
4-bromo-2-[(E)-(6-ethoxy-1,3-benzothiazol-2-yl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C16H12BrN3O4S/c1-2-24-11-3-4-12-14(7-11)25-16(19-12)18-8-9-5-10(17)6-13(15(9)21)20(22)23/h3-8,21H,2H2,1H3/b18-8+ |
Clé InChI |
SNSBBBGLHNVSHJ-QGMBQPNBSA-N |
SMILES isomérique |
CCOC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dibenzyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15078068.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078075.png)
![4-({(E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078083.png)
![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078093.png)
![4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B15078095.png)
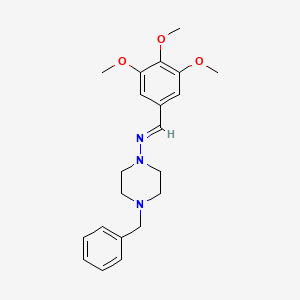
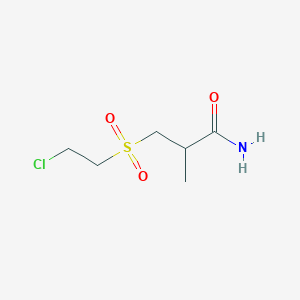
![Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078115.png)
![diisobutyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078133.png)
![N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-4-chlorobenzamide](/img/structure/B15078134.png)
![2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15078139.png)
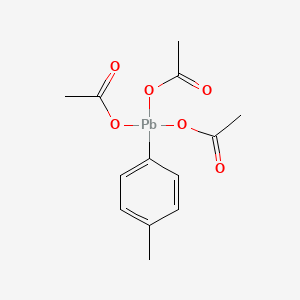
![5-(2-bromophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15078144.png)
